2-Chloro-2-fluoro-1-(2-thienyl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-fluoro-1-(2-thienyl)ethanone is an organic compound with the molecular formula C6H4ClFOS It is a derivative of ethanone, where the hydrogen atoms are substituted by chlorine, fluorine, and a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-fluoro-1-(2-thienyl)ethanone typically involves the reaction of 2-thiophenecarboxaldehyde with a chlorinating and fluorinating agent. One common method is the use of thionyl chloride (SOCl2) and hydrogen fluoride (HF) under controlled conditions. The reaction proceeds as follows:
Step 1: 2-Thiophenecarboxaldehyde is reacted with thionyl chloride to form 2-chloro-2-thienyl ethanone.
Step 2: The resulting compound is then treated with hydrogen fluoride to introduce the fluorine atom, yielding 2-Chloro-2-fluoro-1-(2-thienyl)ethanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride and hydrogen fluoride.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-fluoro-1-(2-thienyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the compound under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Products include amides, thioethers, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and corresponding reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-fluoro-1-(2-thienyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Chloro-2-fluoro-1-(2-thienyl)ethanone exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-2-fluoro-1-(2-thienyl)ethanone
- 2-Chloro-2-bromo-1-(2-thienyl)ethanone
- 2-Fluoro-2-iodo-1-(2-thienyl)ethanone
Uniqueness
2-Chloro-2-fluoro-1-(2-thienyl)ethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens with the thienyl group makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
58750-67-7 |
---|---|
Molekularformel |
C6H4ClFOS |
Molekulargewicht |
178.61 g/mol |
IUPAC-Name |
2-chloro-2-fluoro-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C6H4ClFOS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H |
InChI-Schlüssel |
VAIANNKNWQKMFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)C(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.